molecular formula C6H15NO B8631405 N,N-diisopropylhydroxylamine

N,N-diisopropylhydroxylamine

Cat. No.: B8631405
M. Wt: 117.19 g/mol
InChI Key: OQAIUHLITJGRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diisopropylhydroxylamine (CAS 5765-61-7) is an organic compound with the molecular formula C 6 H 15 NO and a molecular weight of 117.19 g/mol . Its structure features a hydroxylamine group where the hydrogen atoms are replaced by isopropyl groups, making it a tertiary hydroxylamine derivative. This structure is characterized by the SMILES notation CC(C)N(O)C(C)C . While specific pharmacological or mechanistic studies on this compound are sparse in the public domain, its structural class suggests potential utility in organic synthesis. Compounds of this nature can act as intermediates in the preparation of more complex molecules or serve as stabilizing agents. The steric hindrance provided by the isopropyl groups may influence its reactivity and selectivity in chemical transformations. Researchers value this chemical for exploring novel synthetic pathways and developing new catalytic processes or functional materials. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

N,N-di(propan-2-yl)hydroxylamine

InChI

InChI=1S/C6H15NO/c1-5(2)7(8)6(3)4/h5-6,8H,1-4H3

InChI Key

OQAIUHLITJGRMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)O

Origin of Product

United States

Synthetic Methodologies for N,n Diisopropylhydroxylamine and Its Functionalized Analogues

Direct Synthetic Routes to N,N-Dialkylhydroxylamines

Direct routes aim to form the N,N-dialkylhydroxylamine skeleton, often through the strategic formation of the N-O bond or by direct oxidation of amine precursors.

The formation of the nitrogen-oxygen bond is a convergent and powerful strategy for assembling N,N,O-trisubstituted and N,N-disubstituted hydroxylamines. organic-chemistry.orgnih.gov These methods are valued for their ability to bring together distinct amine and alcohol fragments in a single, bond-forming step. acs.org

A significant advancement in N-O bond formation involves the reaction of magnesium dialkylamides with alcohol-derived peroxides. acs.org Research led by David Crich demonstrated that magnesium dialkylamides react efficiently with 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs) derived from various alcohols. organic-chemistry.org The reaction is typically conducted in tetrahydrofuran (B95107) (THF) at 0 °C, yielding N,N,O-trisubstituted hydroxylamines in good to excellent yields. organic-chemistry.orgacs.org This method represents a direct and highly convergent approach to assembling the hydroxylamine (B1172632) core structure from separate amine and alcohol components. organic-chemistry.orgacs.org The driving force for this transformation is the conversion of a magnesium amide into a more stable magnesium alkoxide. acs.org

The scope of this reaction is broad, accommodating a wide range of secondary alkyl and aryl amines as the nucleophilic partner. acs.orgacs.org The peroxide component can be derived from diverse primary and secondary alcohols, including those with significant branching, such as cyclohexanemethanol, and long alkyl chains, like dodecanol. acs.org However, the reaction can be limited by steric hindrance; for instance, MTHPs derived from tertiary alcohols like tert-butanol (B103910) may fail to react with certain magnesium amides. acs.org

Table 1: Synthesis of N,N,O-Trisubstituted Hydroxylamines via Magnesium Amide Reaction with MTHPs acs.org This table is interactive. Users can sort columns by clicking on the headers.

Amine Precursor Alcohol-Derived MTHP Product Yield
Dibenzylamine Cyclohexanemethanol 92%
Dibenzylamine Dodecanol 89%
N-Methylaniline Dodecanol 53%
Morpholine Dodecanol 78%
Dibenzylamine Xylofuranoside (primary) 67%

The reaction between magnesium dialkylamides and MTHPs is particularly well-suited for diversity-oriented synthesis. organic-chemistry.org Given the vast commercial availability of both secondary amines and alcohols, this methodology provides a powerful platform for rapidly generating large libraries of structurally diverse N,N,O-trisubstituted hydroxylamines. acs.orgacs.org This capability is highly valuable in medicinal chemistry and fragment-based drug discovery, where exploring a wide chemical space is crucial for identifying lead compounds. organic-chemistry.orgacs.org The trisubstituted hydroxylamine moiety is considered an under-represented functional group in this context, offering novel structural elements for library design. organic-chemistry.orgresearchgate.net The method's tolerance for various functional groups and its applicability to complex starting materials, including those derived from carbohydrates, further enhances its utility in creating diverse and complex molecules. organic-chemistry.orgacs.org

These methods rely on the chemical modification of molecules that already contain a pre-formed N-O bond or a structure that can be easily converted into the desired hydroxylamine.

O-Acyl-N,N-disubstituted hydroxylamines, particularly O-benzoyl derivatives, serve as stable, crystalline precursors for N,N-dialkylhydroxylamines. tandfonline.comresearchgate.net A common method for their synthesis is the oxidation of secondary amines with benzoyl peroxide. tandfonline.comresearchgate.net The resulting O-benzoyl-N,N-dialkylhydroxylamine can then be converted to the free hydroxylamine. tandfonline.com

One effective method for this conversion is reduction. For example, O-benzoyl-N,N-disubstituted hydroxylamines can be reduced using diisobutylaluminum hydride (DIBAL-H) to furnish the corresponding N,N-disubstituted hydroxylamines. researchgate.net O-benzoyl-N,N-dialkylhydroxylamines are also widely used as electrophilic nitrogen sources in various transition metal-catalyzed reactions, such as the copper-catalyzed synthesis of β-aminoketones from cyclopropanols. organic-chemistry.orgnih.govnih.govacs.org In these applications, the O-benzoyl hydroxylamine acts as a key reagent that delivers the "R₂N" group, highlighting its role as a versatile synthetic intermediate. nih.gov

Several other classes of compounds serve as viable starting materials for the synthesis of N,N-dialkylhydroxylamines.

Oxidation of Secondary Amines: The most direct and cost-effective approach is the oxidation of the corresponding secondary amine. thieme-connect.com However, a significant challenge is preventing overoxidation to the corresponding nitrone. thieme-connect.comorganic-chemistry.org

Choline (B1196258) Peroxydisulfate (ChPS): A notable development is the use of choline peroxydisulfate, a biodegradable, task-specific ionic liquid, as the oxidant. organic-chemistry.orgthieme-connect.com This method provides high selectivity for the hydroxylamine, avoiding nitrone formation even for amines with α-hydrogen atoms. organic-chemistry.org The reaction proceeds under mild conditions (e.g., 60 °C for 1 hour) and is effective for a wide range of secondary amines, offering high yields. organic-chemistry.orgthieme-connect.com

Hydrogen Peroxide: The oxidation of secondary amines with hydrogen peroxide is a well-known but often low-yielding process. google.comgoogle.com Yields can be significantly improved by using a titanium-silicalite catalyst, which promotes the desired oxidation while minimizing the decomposition of the hydrogen peroxide. google.comgoogle.com

Other Oxidants: Other reagents used for the oxidation of secondary amines include dimethyldioxirane, which can provide high yields in a simple, one-step process, and 2-(phenylsulfonyl)-3-aryloxaziridines (Davis' reagents). tandfonline.comthieme-connect.com

Table 2: Synthesis of N,N-Disubstituted Hydroxylamines via Oxidation with Choline Peroxydisulfate (ChPS) thieme-connect.com This table is interactive. Users can sort columns by clicking on the headers.

Secondary Amine Product Isolated Yield
Dibenzylamine N,N-Dibenzylhydroxylamine 91%
Diethylamine N,N-Diethylhydroxylamine 94%

Cope Elimination: The pyrolysis of tertiary amine N-oxides, known as the Cope elimination, is another established route to N,N-dialkylhydroxylamines. thieme-connect.comgoogle.commdpi.com This reaction proceeds through a concerted, five-membered cyclic transition state to yield an alkene and the corresponding hydroxylamine. mdpi.com

Alkylation of Hydroxylamine: Direct alkylation of hydroxylamine or N-monoalkylhydroxylamines with alkyl halides can also produce N,N-dialkylhydroxylamines, though this approach can often lead to mixtures of N- and O-alkylated products. google.comgoogle.com

Precursor-Based Syntheses

Indirect Synthetic Pathways via Derivatives

Indirect synthetic routes to N,N-diisopropylhydroxylamine and its analogues often leverage the reactivity of existing molecules that already contain a nitrogen-oxygen bond. These methods involve the chemical transformation of these scaffolds to achieve the desired hydroxylamine structure.

The preparation of N,N-disubstituted hydroxylamines can be effectively achieved by modifying related nitrogen-oxygen compounds, such as C-nitroso compounds and oximes.

One established pathway involves the transformation of C-nitroso compounds. These molecules (R-N=O) are highly reactive, which necessitates careful control of reaction conditions to ensure high yields. nih.gov The reduction of a nitroso precursor can yield the corresponding hydroxylamine. However, the ease of over-oxidation of the target hydroxylamine back to a nitro compound or isomerization of primary and secondary nitrosoalkanes to oximes presents significant synthetic challenges. nih.gov

Another significant class of precursors is oximes (R₂C=NOH). The hydrogenation of oximes is a problematic transformation because the desired hydroxylamine product can be readily over-reduced to the corresponding amine. incatt.nl Overcoming this lack of chemoselectivity is a key challenge. A notable development involves the rhodium(III)-catalyzed C-H activation of N-nitrosoanilines, which serve as a directing group, to react with allyl alcohols. This process forms functionalized N-nitroso compounds that are valuable intermediates for further transformations. frontiersin.org

The Cope elimination reaction provides a useful method for preparing secondary hydroxylamines. This process typically involves the N-alkylation of a secondary amine with acrylonitrile (B1666552), followed by N-oxidation using an agent like m-CPBA, which then triggers the elimination of the protecting group to yield the hydroxylamine. researchgate.net

Achieving stereochemical control is crucial in the synthesis of chiral hydroxylamine analogues, as the biological activity and physical properties of such molecules are dependent on their absolute configuration. rsc.org

A significant breakthrough in this area is the direct catalytic asymmetric hydrogenation of oximes to produce chiral hydroxylamines. Researchers have developed an air- and moisture-stable iridium-based catalyst that achieves this transformation with exceptional enantioselectivity (up to 98:2 e.r.) and high chemoselectivity, avoiding the common side reaction of over-reduction to the amine. incatt.nl A proposed mechanism suggests the reaction begins with the protonation of the oxime nitrogen, followed by the formation of an iridium hydride species which then adds to the C=N bond, establishing the chiral center. incatt.nl

Another effective strategy involves the diastereoselective addition of a nucleophile to a chiral N-oxide intermediate. For instance, the synthesis of a chiral α-cyano binaphthyl hydroxylamine was achieved through the completely diastereoselective addition of a cyanide group to a chiral binaphthylazepine N-oxide, resulting in the formation of a single diastereoisomer. mdpi.com This demonstrates how a pre-existing chiral scaffold can direct the stereochemical outcome of subsequent transformations.

Furthermore, complex stereodefined hydroxylamines can be accessed from stereodefined homoallylic amines. A convergent synthesis can produce these primary amines with high regio- and stereocontrol, which are then subjected to N-oxidation to form the corresponding hydroxylamines, setting the stage for further stereocontrolled intramolecular reactions. nih.gov The synthesis of chiral hydroxylamine derivatives from readily available chiral precursors like (S)-proline and (R)-pipecolic acid has also been reported, extending the scope of stereoselective synthesis. researchgate.net

Methodological Advancements in this compound Synthesis

Recent progress in synthetic chemistry has led to the development of more efficient, selective, and environmentally friendly methods for synthesizing hydroxylamines. These advancements are centered on novel catalytic systems and the adoption of sustainable chemical principles.

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions that are otherwise difficult or inefficient. Several catalytic systems have been developed to improve the synthesis of hydroxylamines.

Iridium Catalysis: Iridium complexes have proven highly effective. An achiral cyclometalated Cp*-iridium complex is a very active catalyst for the hydrogenation of oximes. incatt.nl Furthermore, iridium-catalyzed allylic substitution of unprotected hydroxylamine (NH₂OH) can produce N-(1-allyl)hydroxylamines with high yields, chemoselectivity, and enantioselectivity under mild conditions. organic-chemistry.org

Iron Catalysis: Inexpensive and benign iron salts have been used to catalyze the aminative difunctionalization of alkenes. ethz.ch This approach utilizes novel N-alkyl-hydroxylamine-derived aminating reagents to install medicinally relevant amine groups, such as methylamine (B109427) and morpholine, onto a variety of alkenes, including complex drug-like molecules. ethz.chchemrxiv.org

Manganese Catalysis: Manganese complexes are emerging as efficient catalysts for C-N bond formation through "borrowing hydrogen" or "hydrogen auto-transfer" reactions. beilstein-journals.org This sustainable method uses alcohols as alkylating agents, with water as the only byproduct. Manganese pincer complexes have shown excellent activity in the selective N-alkylation of amines, a methodology with potential application to hydroxylamine synthesis. beilstein-journals.org

Other Metal Catalysts:

Silver: A 2-D polymeric silver(I)-bpfb assembly containing an azide (B81097) anion has been identified as an effective catalyst for the partial oxidation of primary amines to N-monoalkylhydroxylamines using urea (B33335) hydrogen peroxide (UHP). rsc.org

Palladium and Copper: Palladium-catalyzed cross-coupling of hydroxylamines with aryl halides using a BippyPhos ligand provides good to excellent yields of N-arylhydroxylamines. organic-chemistry.org Similarly, copper-catalyzed N-arylation of hydroxylamines with aryl iodides is also an efficient method. organic-chemistry.org

Interactive Table: Catalytic Systems for Hydroxylamine Synthesis

Catalyst System Reaction Type Substrate(s) Key Advantages
Cp*Ir(C,N) Complex / Acid Asymmetric Hydrogenation Oximes High enantioselectivity (98:2 e.r.), high chemoselectivity, avoids over-reduction. incatt.nl
Iron Salt / N-Alkyl-Hydroxylamine Reagent Aminative Difunctionalization Alkenes Uses inexpensive iron catalyst, broad functional group tolerance, direct installation of important amine groups. ethz.chchemrxiv.org
Manganese Pincer Complex / Base N-Alkylation (Borrowing Hydrogen) Amines + Alcohols Sustainable (water is the only byproduct), high atom economy, uses earth-abundant metal. beilstein-journals.org
Silver(I) Coordination Polymer Partial Oxidation Primary Amines Reusable catalyst, good for minimizing waste (low E-Factor). rsc.org
Palladium / BippyPhos Cross-Coupling Hydroxylamines + Aryl Halides Good to excellent yields, broad substrate scope for N-arylhydroxylamines. organic-chemistry.org
Copper Salts N-Arylation Hydroxylamines + Aryl Iodides Efficient conversion for various N- and O-functionalized hydroxylamines. organic-chemistry.org

Sustainable or "green" chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgtubitak.gov.tr These principles are increasingly being applied to the synthesis of hydroxylamines.

A key aspect of sustainable synthesis is the use of environmentally benign reagents. Urea-hydrogen peroxide (UHP), a stable and safe solid, has been employed as a green oxidant for the direct oxidation of secondary amines to N,N-dialkylhydroxylamines. nih.gov One such method uses 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent and an excess of the starting amine, with the product being isolated via selective salt formation. A complementary method achieves a more atom-economical 1:1 stoichiometry between the oxidant and the amine by using hexafluoroacetone (B58046) as an additive. nih.gov

Another green approach is the electroreduction of nitrate (B79036) to form hydroxylamine. This method can be mediated by ketones, which capture the hydroxylamine in situ as an oxime to prevent over-reduction to ammonia. The hydroxylamine can then be released by hydrolysis, and the ketone can be regenerated, creating a sustainable cycle. nih.gov

Minimizing waste is a core principle of green chemistry, often quantified by metrics like the E-Factor (Environmental Factor), which is the mass ratio of waste to desired product. The synthesis of N-hydroxylamines using a reusable silver(I)-based coordination polymer catalyst was found to have a minimal E-Factor, comparable to that of bulk chemical production. rsc.org

Energy efficiency is also a major consideration. The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgkau.edu.sa These techniques have been successfully applied to the synthesis of O-alkylated hydroxylamines and various heterocyclic compounds. rsc.orgkau.edu.sa The development of processes that can be performed in environmentally friendly solvents, such as water, further enhances the sustainability of the synthesis. nih.gov

Interactive Table: Sustainable Approaches in Hydroxylamine Synthesis

Sustainable Strategy Key Feature Example Application Reference
Green Oxidants Replacement of hazardous oxidants with safer alternatives. Use of Urea-Hydrogen Peroxide (UHP) to oxidize secondary amines to hydroxylamines. nih.gov
Electrosynthesis Using electricity to drive chemical reactions, avoiding chemical reagents. Ketone-mediated electroreduction of nitrate to hydroxylamine. nih.gov
Waste Minimization Designing syntheses with high atom economy and low E-Factor. Silver(I)-catalyzed oxidation of amines with a low E-Factor and reusable catalyst. rsc.org
Alternative Energy Using microwave or ultrasound to reduce energy consumption and reaction times. Microwave-assisted synthesis of O-alkylated hydroxylamines. rsc.orgkau.edu.sa
Benign Solvents Replacing volatile organic compounds (VOCs) with safer solvents. Electrosynthesis performed in water. nih.gov

Mechanistic Investigations of N,n Diisopropylhydroxylamine Reactivity

Intramolecular Rearrangement Reactions

Intramolecular rearrangements of molecules related to N,N-diisopropylhydroxylamine provide insight into its chemical behavior under various conditions. The study of these reactions, particularly the transformation of precursor compounds, reveals the influence of energy, catalysts, and the surrounding medium on reaction mechanisms and product outcomes.

Thermal and catalytic conditions can induce significant structural changes in molecules structurally similar to this compound. These pathways often involve the migration of a group from one atom to another within the same molecule, leading to a new isomer.

The formation of O-allyl-N,N-diisopropylhydroxylamine is achieved through the intramolecular rearrangement of its precursor, allyldiisopropylamine oxide. umich.edu In conventional liquid solvents, such as deuterated chloroform (B151607), this umich.edunih.gov-sigmatropic rearrangement is the sole observed reaction, proceeding cleanly to yield the hydroxylamine (B1172632) product. umich.edu This type of rearrangement is characteristic of allylic amine oxides and represents a key pathway for synthesizing O-substituted hydroxylamines.

The reaction medium plays a critical role in directing the course of chemical reactions, influencing both kinetics and the nature of the products formed. This is particularly evident when comparing reactions in conventional liquid solvents to those under supercritical fluid conditions.

Investigations into the rearrangement of allyldiisopropylamine oxide in supercritical carbon dioxide (SC CO₂) have demonstrated the profound effect of the reaction medium. umich.edu Supercritical fluids possess properties intermediate between those of liquids and gases, such as liquid-like densities and gas-like transport properties (high diffusivity, low viscosity), which can significantly alter reaction kinetics and pathways. wikipedia.orgmdpi.com

In the case of the allyldiisopropylamine oxide rearrangement, the use of supercritical CO₂ introduces complexity not seen in traditional solvents. While the formation of O-allyl-N,N-diisopropylhydroxylamine still occurs, at higher pressures (e.g., 98.67 and 115.7 atm), the product undergoes further decomposition to acrolein. umich.edu This indicates that the supercritical medium facilitates a subsequent reaction that is not favored under standard liquid-phase conditions.

Kinetic studies revealed that the reaction rate constant for the rearrangement modestly decreased as the pressure of the supercritical CO₂ was increased. umich.edu This suggests that the rearrangement itself is the rate-limiting step in this system. umich.edu

Table 1: Effect of Supercritical CO₂ Pressure on Allyldiisopropylamine Oxide Rearrangement This table illustrates the observed products and kinetic trends during the rearrangement reaction under different pressure conditions in supercritical carbon dioxide.

Pressure (atm)Temperature (°C)Observed ProductsEffect on Reaction Rate Constant
68.050O-allyl-N,N-diisopropylhydroxylamineBaseline
98.67Not SpecifiedO-allyl-N,N-diisopropylhydroxylamine, Acrolein (decomposition)Modest Decrease
115.7Not SpecifiedO-allyl-N,N-diisopropylhydroxylamine, Acrolein (decomposition)Further Modest Decrease

The choice of solvent can stabilize or destabilize transition states, thereby affecting the energy barrier of the rate-limiting step. kuleuven.benih.gov For the rearrangement of allyldiisopropylamine oxide, the reaction in a conventional solvent like deuterated chloroform yields only O-allyl-N,N-diisopropylhydroxylamine. umich.edu This contrasts with the outcome in high-pressure supercritical CO₂, where the product is less stable. umich.edu The implication is that the solvent environment influences not just the rate of the initial rearrangement but also the stability and subsequent reactivity of the product. The rearrangement is suggested to be the rate-limiting step, and the solvent's ability to solvate the transition state without promoting decomposition pathways is crucial for achieving a high yield of the desired product. umich.edu

Influence of Reaction Medium on Mechanism

Radical Scavenging and Polymerization Inhibition Mechanisms

This compound is recognized as a highly effective inhibitor of radical polymerization, a property that stems from its ability to function as a potent radical scavenger. jlu.edu.cngoogle.com This capability is crucial in industrial settings to prevent the unwanted or premature polymerization of vinyl monomers, such as styrene (B11656) and acrylonitrile (B1666552), during transport or storage. google.comnih.gov

The primary mechanism of inhibition by hydroxylamines involves the donation of a hydrogen atom from their relatively weak O-H bond to a propagating polymer radical. nih.govcore.ac.uk This process, known as hydrogen atom transfer (HAT), terminates the polymerization chain reaction. mdpi.com

Reaction: R'• (propagating radical) + (i-Pr)₂N-OH → R'-H + (i-Pr)₂N-O•

The resulting diisopropylnitroxide radical ((i-Pr)₂N-O•) is significantly more stable and less reactive than the initial propagating radical. nih.gov This stability prevents it from initiating new polymer chains, effectively halting the polymerization process. nih.gov

Studies have demonstrated that this compound (DIPHA) is a very efficient inhibitor for the copolymerization of styrene and acrylonitrile initiated by benzoyl peroxide. jlu.edu.cn Its effectiveness has been compared to other substituted hydroxylamines, establishing a relative order of inhibiting strength. jlu.edu.cn

Table 2: Relative Inhibiting Efficiency of Substituted Hydroxylamines This table shows the comparative inhibiting effect of this compound (DIPHA) against other hydroxylamines in the copolymerization of styrene with acrylonitrile at 60°C. jlu.edu.cn

InhibitorAbbreviationRelative Inhibiting Efficiency
N,N-diethylhydroxylamineDEHAMost Efficient
4-hydroxylmorpholineMPHAIntermediate Efficiency
This compoundDIPHALeast Efficient (of the three)

Comparative Mechanistic Studies with Other Hydroxylamine Inhibitors

Comparative studies have provided insights into the relative efficacy of this compound (DIPHA) against other hydroxylamine inhibitors. In the context of styrene and acrylonitrile copolymerization, DIPHA was found to be a very efficient inhibitor, though its effectiveness was slightly less than N,N'-diethylhydroxylamine (DEHA) and 4-hydroxylmorpholine (MPHA). jlu.edu.cn The established order of inhibiting strength is DEHA > MPHA > DIPHA. jlu.edu.cn

The mechanism of inhibition involves the interaction of the hydroxylamine with the growing polymer radicals, effectively terminating the polymerization chain. The structure of the alkyl groups on the hydroxylamine plays a crucial role in its inhibitory capacity.

While direct mechanistic comparisons are often specific to the monomer system, the general principle of radical trapping is a common feature. Hydroxylamines, in general, are recognized as potent antioxidants and radical scavengers. nih.govrsc.org

Elucidation of Radical-Hydroxylamine Interactions

The inhibitory effect of this compound and other hydroxylamines stems from their ability to interact with and neutralize free radicals, which are the propagating species in radical polymerization. This interaction is a form of radical trapping. rsc.org Hydroxylamines are known to be effective antioxidants that can scavenge free radicals, primarily through a hydrogen transfer mechanism. rsc.org

In the case of hydroxylamines, both the N-H and O-H bonds can potentially act as hydrogen-donating centers. rsc.org The bond dissociation enthalpy (BDE) of these bonds is a key factor in their radical scavenging ability. Theoretical studies on N-phenylhydroxylamine have shown that the BDE of the O-H bond is lower than that of the N-H bond, suggesting that the O-H bond is the more likely site for hydrogen donation to a radical. rsc.org

While specific kinetic data for this compound's interaction with polymer radicals is not detailed in the provided context, the general mechanism for hydroxylamines involves the donation of a hydrogen atom to the growing polymer radical, thus terminating its growth. The resulting nitroxide radical from the hydroxylamine is significantly more stable and less reactive, effectively halting the polymerization chain reaction.

Studies on other hydroxylamines have shown that they react with hydroxyl radicals at very high rates. nih.gov For instance, the rate constant for the reaction of the hydroxylamine 4-OH-TPO-H with hydroxyl radicals is 1.0 x 10⁹ M⁻¹ s⁻¹. nih.gov This high reactivity underscores the efficiency of hydroxylamines as radical scavengers. The mechanism can involve both addition of the radical to the aminoxyl moiety and hydrogen atom abstraction. nih.gov

Participation in Carbon-Nitrogen and Carbon-Boron Bond Forming Reactions

This compound is a key reagent in copper-catalyzed reactions that form both carbon-nitrogen (C-N) and carbon-boron (C-B) bonds simultaneously. These reactions, known as aminoboration, are valuable in organic synthesis for creating complex and functionalized molecules from simple starting materials. nih.govosaka-u.ac.jp

Copper-Catalyzed Aminoboration Reactions

A significant application of this compound is in the copper-catalyzed aminoboration of various unsaturated substrates. nih.gov This reaction allows for the simultaneous introduction of an amino group and a boryl group across a double or triple bond. osaka-u.ac.jp

Regio- and Stereoselectivity in Alkenylboronate Aminoboration

In the copper-catalyzed aminoboration of alkenyl dan boronates (where dan is 1,8-diaminonaphthyl), this compound can be used as the amine source. nih.govthieme-connect.de This reaction proceeds with high regio- and stereoselectivity to yield β-boryl-α-aminoboronic acid derivatives. nih.gov The boryl group is introduced at the β-position relative to the original boronate, and the amino group is added to the α-position. dicp.ac.cn The reaction is stereospecific, meaning the stereochemistry of the starting alkene influences the stereochemistry of the product. dicp.ac.cn

The use of specific ligands can control the diastereoselectivity of the reaction, allowing for the selective formation of either syn or anti products. nih.gov Preliminary studies have also demonstrated the potential for asymmetric catalysis, leading to the formation of chiral products. nih.gov

Role of Hydroxylamine Structure in Reaction Outcome

The structure of the hydroxylamine reagent, including the nature of the N-substituents, is a critical factor that influences the outcome of copper-catalyzed aminoboration reactions. dicp.ac.cn While this compound is effective, other hydroxylamines such as N,N-dibenzylhydroxylamine can also be employed. thieme-connect.de

In the aminoboration of vinylsilanes, different hydroxylamines can be used to generate various β-boryl-α-aminosilanes. dicp.ac.cn The choice of hydroxylamine can impact the yield and enantiomeric ratio of the product. For example, in certain systems, the use of different hydroxylamines has led to the formation of chiral α-aminosilanes with high enantiomeric ratios. dicp.ac.cn This highlights the tunability of the reaction by modifying the hydroxylamine structure. The development of these reactions represents an "umpolung" or reversal of polarity strategy for amination. osaka-u.ac.jp

Electrophilic Nitrogen Transfer Processes

The synthesis of tertiary amines is a fundamental transformation in organic chemistry. One approach involves electrophilic amination, where an amine moiety is transferred to a nucleophilic carbon source. While this compound itself is not typically used directly, its derivatives, such as O-benzoyl-N,N-diisopropylhydroxylamine, have been investigated as electrophilic nitrogen transfer agents. mit.edu These reagents provide an electrophilic source of the "diisopropylamino" group.

The general mechanism involves the reaction of an organometallic nucleophile, such as an organozinc or Grignard reagent, with the activated hydroxylamine derivative. The nucleophile attacks the nitrogen atom, displacing the leaving group (e.g., a benzoate (B1203000) group) to form the new carbon-nitrogen bond, resulting in a tertiary amine. organic-chemistry.org

However, the application of this method can be limited. For instance, the use of O-benzoyl-N,N-diisopropylhydroxylamine as an acyclic secondary amine source in certain palladium/norbornene-mediated tandem reactions has been reported to result in a complex reaction mixture rather than the desired product. researchgate.net This highlights that the success of the electrophilic amination is highly dependent on the specific reaction conditions and substrates involved.

A copper-catalyzed electrophilic amination has shown success in synthesizing tertiary amines from diorganozinc nucleophiles using R₂NOC(O)Ph reagents as the electrophilic nitrogen source. organic-chemistry.org This method provides a pathway to tertiary amines that can often be isolated after a simple extractive workup. organic-chemistry.org

Aminating ReagentNucleophileCatalyst/ConditionsOutcomeReference
O-benzoyl-N,N-diisopropylhydroxylamineNot Specified (in tandem reaction)Palladium/NorborneneComplex reaction mixture researchgate.net
R₂NOC(O)Ph (general)Diorganozinc reagentsCopperGood yields of tertiary amines organic-chemistry.org
R₂NOC(O)Ph (general)Grignard reagentsCopper/ZnCl₂Formation of tertiary amines organic-chemistry.org

Oxidative Transformations and Degradation Pathways

Formation as a Product in Oxidative Decontamination Processes

This compound has been identified as a degradation product in the oxidative decontamination of the highly toxic chemical warfare agent O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX). researchgate.netresearchgate.netnih.gov The structure of VX contains a diisopropylaminoethyl thioether moiety, which is susceptible to cleavage during oxidative breakdown. nih.govunt.edu

Specifically, research on peroxide-based decontamination systems has confirmed the formation of this compound. In studies using a formulation of sodium percarbonate (SPC) complexed with 1-acetylguanidine (ACG), this compound was detected as a polar degradation product in the aqueous solution after treatment of VX. researchgate.netresearchgate.net The identification was carried out using liquid chromatography-mass spectrometry (LC/MS). researchgate.net This suggests that under these specific oxidative conditions, the C-S bond of the VX molecule is cleaved, and the nitrogen atom of the diisopropylamino group is oxidized to a hydroxylamine.

It is noteworthy that the profile of degradation products is highly dependent on the decontamination method used. For example, when VX is decontaminated with hypochlorite-based (bleach) solutions, the identified nitrogen-containing byproducts are N,N-diisopropylformamide and N,N-diisopropylamine, rather than this compound. nih.gov This distinction underscores the different reactive pathways initiated by various decontaminating agents. nih.gov

Decontamination SystemChemical AgentIdentified Nitrogen-Containing ProductsReference
Sodium Percarbonate/1-acetylguanidine (SPC/ACG)VXThis compound, Diisopropylcarbamic acid researchgate.netresearchgate.net
Hypochlorite-based solutionVXN,N-diisopropylformamide, N,N-diisopropylamine nih.gov
Hydrogen Peroxide Vapor / Ammonia GasVX2-(N,N-diisopropylamino) ethanesulfonic acid researchgate.net

Understanding Degradation Mechanisms

The degradation of this compound itself is less characterized than its formation as a byproduct. However, based on the general principles of amine chemistry, its degradation can be expected to proceed through thermal and oxidative pathways.

Thermal Degradation: Studies on related compounds, such as O-allyl-N,N-diisopropylhydroxylamine, indicate a susceptibility to thermal degradation. scispace.com It is plausible that this compound would also decompose upon heating, potentially through mechanisms involving the cleavage of the N-O or C-N bonds. The thermal degradation of amines can be complex, often leading to a variety of smaller amine and hydrocarbon products. utexas.eduntnu.no

Oxidative Degradation: As a hydroxylamine, the compound is in a higher oxidation state than the corresponding amine but can likely undergo further oxidation. The nitrogen atom and the alkyl groups present potential sites for oxidative attack. The oxidative degradation of other amines by agents like ozone or hydroxyl radicals is known to be an effective process. nih.gov While specific kinetic studies on this compound are not widely available, it is reasonable to assume that strong oxidizing conditions would lead to its decomposition. Research on the oxidative degradation of a related compound, N,N-diisopropylaminomethyllithium, shows its high sensitivity to air-oxidation, which results in the cleavage of the C-N bond and formation of oxidized cluster compounds, indicating the susceptibility of the diisopropylamino moiety to oxidation. uni-bielefeld.de

The formation of this compound as a relatively stable intermediate in some VX decontamination processes suggests it is resistant to immediate further oxidation by that specific system. researchgate.netresearchgate.net However, more aggressive oxidative environments or different types of reactive species would likely lead to its eventual breakdown into smaller, more highly oxidized species or complete mineralization.

Applications of N,n Diisopropylhydroxylamine in Advanced Organic Synthesis and Materials Science

Reagent in Diverse Organic Transformations

The utility of N,N-diisopropylhydroxylamine as a reagent in organic synthesis is primarily attributed to its nucleophilic character and its ability to participate in a range of chemical reactions. Its bulky isopropyl groups often impart a high degree of selectivity to these transformations.

Construction of Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds, such as pyrrolidines and piperidines, are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals and natural products. The synthesis of these heterocyclic systems is a significant focus of modern organic chemistry. While direct applications of this compound in the construction of these specific scaffolds are not extensively documented in readily available literature, the broader class of hydroxylamines plays a crucial role in the synthesis of various nitrogenous heterocycles.

Hydroxylamines can participate in cyclization reactions, often through radical pathways, to form saturated nitrogen heterocycles. For instance, the intramolecular radical addition of a nitrogen-centered radical, which can be generated from a hydroxylamine (B1172632) derivative, to an alkene or alkyne is a powerful method for the construction of pyrrolidine (B122466) and piperidine (B6355638) rings. The steric hindrance provided by the isopropyl groups in this compound could potentially influence the stereochemical outcome of such cyclization reactions, offering a pathway to stereocontrolled synthesis of substituted nitrogen heterocycles.

Further research is required to fully elucidate the potential of this compound as a direct reagent in the synthesis of these important scaffolds. However, its properties suggest it could be a valuable tool for chemists seeking to develop novel and selective methods for the construction of complex nitrogen-containing molecules.

Stereoselective Syntheses of Amine Derivatives

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule often dictates its biological activity. While the direct use of this compound in stereoselective amination reactions is not a widely reported methodology, the principles of asymmetric synthesis suggest potential avenues for its application.

Chiral auxiliaries and catalysts are commonly employed to induce stereoselectivity in the formation of new stereocenters. The steric bulk of the diisopropylamino group in this compound could be exploited in the design of chiral ligands or reagents. For example, a chiral derivative of this compound could potentially be used as a chiral proton source or as a ligand for a metal catalyst in asymmetric reductions or additions to imines, leading to the formation of enantioenriched amines.

Furthermore, this compound could serve as a sterically demanding base in elimination reactions that set the stereochemistry of adjacent centers, or as a bulky nucleophile in reactions where facial selectivity is crucial. The development of such methods would represent a significant advancement in the field of asymmetric synthesis.

Role in Polymer Chemistry

In the field of polymer chemistry, this compound has demonstrated significant utility, particularly in controlling polymerization processes. Its ability to interact with radical species allows for the fine-tuning of polymer properties and the design of advanced polymeric materials.

Control of Polymerization Processes

The primary application of this compound in polymer chemistry is as a polymerization inhibitor or retarder. Uncontrolled polymerization can lead to the formation of polymers with undesirable properties, such as broad molecular weight distributions and poor batch-to-batch reproducibility. Inhibitors are crucial for preventing the premature polymerization of monomers during storage and transportation.

N,N-dialkylhydroxylamines, including this compound, are effective inhibitors for the polymerization of vinyl aromatic compounds like styrene (B11656) and acrylic monomers. They function by scavenging free radicals that initiate the polymerization process. The mechanism of inhibition involves the transfer of a hydrogen atom from the hydroxylamine to a propagating polymer radical, thereby terminating the chain growth.

The effectiveness of this compound as a polymerization inhibitor is influenced by factors such as temperature and the concentration of the inhibitor. The table below summarizes the inhibitory effect of a related compound, N,N-diethylhydroxylamine, on the polymerization of styrene, demonstrating the significant reduction in polymerization rate.

Time (hours)Polymerization of Uninhibited Styrene (mm decrease in dilatometer)Polymerization of Styrene with N,N-diethylhydroxylamine (mm decrease in dilatometer)
1726
215413
323920
432728
Data adapted from a study on the inhibition of styrene polymerization.

While its role as an inhibitor is well-established, the potential of this compound as a control agent in living radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), is an area of active investigation. In NMP, a stable nitroxide radical reversibly caps (B75204) the growing polymer chain, allowing for controlled chain growth. The oxidation of this compound could potentially generate a stable diisopropylnitroxide radical, which could then act as a mediating agent in NMP.

Design of Advanced Polymeric Materials

The ability to control polymerization processes opens up avenues for the design of advanced polymeric materials with tailored properties and functionalities. While direct incorporation of this compound into the polymer backbone to create functional materials is not a common strategy, its role as a control agent is critical in the synthesis of well-defined polymers that are subsequently used in advanced applications.

By controlling the molecular weight and architecture of polymers, it is possible to create materials with specific mechanical, thermal, and optical properties. For example, the use of inhibitors like this compound in the production of monomers ensures their purity, which is essential for the synthesis of high-performance polymers used in electronics, aerospace, and biomedical devices.

Furthermore, the development of controlled polymerization techniques, potentially involving hydroxylamine derivatives, allows for the synthesis of block copolymers, star polymers, and other complex architectures. These materials are at the forefront of materials science, with applications in drug delivery, nanotechnology, and self-healing materials.

Precursor in Specialized Chemical Synthesis

Beyond its role as a reagent and control agent, this compound also serves as a valuable precursor in the synthesis of other specialized chemicals. Its chemical structure provides a foundation for the introduction of different functional groups, leading to the production of a diverse range of compounds with specific applications.

One notable application is in the synthesis of N-nitrosodiisopropylamine . This compound is formed through the nitrosation of this compound. N-nitrosamines are a class of compounds that have been studied for their biological activity and are used as standards in analytical chemistry.

Another area where hydroxylamine derivatives have found application is in the photographic industry . Certain N,N-dialkylhydroxylamines have been investigated for their use as components in photographic developers. In the development process, these compounds can act as antioxidants or participate in the chemical reactions that lead to the formation of the final image.

In the field of rubber technology , derivatives of amines and hydroxylamines are used as vulcanization accelerators. These compounds increase the rate of the vulcanization process, where rubber is cross-linked with sulfur to improve its mechanical properties. While the direct use of this compound as a vulcanization accelerator is not extensively documented, its structural motifs are present in some classes of accelerators.

The potential of this compound as a precursor extends to the agrochemical industry . The synthesis of novel herbicides and fungicides often involves the incorporation of specific nitrogen-containing functional groups. The reactivity of the hydroxylamine moiety in this compound makes it a potential starting material for the synthesis of new agrochemically active compounds.

Synthesis of Alpha-Aminoboronic Acids and Derivatives

There is no specific information available in the searched scientific literature detailing the use of this compound for the synthesis of alpha-aminoboronic acids or their derivatives. General methods for the synthesis of alpha-aminoboronic acids often involve the use of other reagents and synthetic strategies.

Building Block in Chemical Library Design

No specific examples or methodologies were found in the reviewed literature that describe the application of this compound as a building block in the design and synthesis of chemical libraries. The design of chemical libraries focuses on the use of a diverse range of molecular scaffolds and functional groups to explore chemical space, but the inclusion of this compound for this purpose is not documented in the available resources.

Coordination Chemistry of Hydroxylamine Derivatives with a Focus on N,n Diisopropylhydroxylamine

N,N-Diisopropylhydroxylamine as a Potential Ligand

This compound, with its combination of a hydroxyl group and a tertiary amine, offers multiple potential coordination sites. The presence of two bulky isopropyl groups on the nitrogen atom introduces significant steric constraints that influence its interaction with metal centers.

Ligand Design Principles for Nitrogen-Donor Systems

The design of nitrogen-donor ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, catalytic, and structural properties. Key principles in ligand design involve the strategic manipulation of both steric and electronic factors to control the coordination environment of the metal ion.

The introduction of bulky substituents, such as the isopropyl groups in this compound, is a common strategy to enforce specific coordination geometries and to prevent undesired side reactions, such as the formation of polynuclear species. The steric demand of the ligand can influence the coordination number of the metal center, often favoring lower coordination numbers than would be observed with less bulky ligands. For instance, very bulky ligands are known to stabilize complexes with coordination numbers as low as two or three for some transition metals.

Electronically, the nitrogen atom in this compound is a soft donor, making it suitable for coordinating to soft metal ions. The electron-donating nature of the two isopropyl groups via the inductive effect increases the electron density on the nitrogen atom, enhancing its basicity and potential as a donor ligand. This modification of the electronic properties of the donor atom is a fundamental aspect of ligand design, allowing for the fine-tuning of the metal-ligand bond strength and the redox properties of the resulting complex.

Theoretical Considerations for Metal Coordination Modes

This compound can theoretically coordinate to a metal center in several ways:

N-coordination: The lone pair of electrons on the nitrogen atom can form a coordinate bond with a metal ion. This mode of coordination is common for amines and their derivatives. However, the steric bulk of the two isopropyl groups might hinder this type of interaction, especially with smaller metal ions or in sterically crowded complexes.

O-coordination: The hydroxyl group's oxygen atom also possesses lone pairs of electrons and can act as a donor. This is frequently observed in complexes with alkoxides or water.

N,O-chelation: Deprotonation of the hydroxyl group to form the corresponding N,N-diisopropylhydroxylaminato ligand would create a bidentate ligand capable of forming a stable five-membered chelate ring with a metal ion. This mode of coordination is often seen with related ligands like N-formyl hydroxylamines, which coordinate to metal centers via the carbonyl oxygen and the deprotonated hydroxyl group. rsc.orgnih.gov

Bridging Coordination: The ligand could also act as a bridging ligand between two metal centers, with the nitrogen and oxygen atoms coordinating to different metals.

The preferred coordination mode will depend on a variety of factors, including the nature of the metal ion (hard vs. soft acid), the steric demands of other ligands in the coordination sphere, and the reaction conditions, such as pH.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of this compound complexes are not abundant in the literature, general synthetic strategies for related N-donor and hydroxylamine-based ligands can be applied.

Coordination to Transition Metal Centers

The synthesis of transition metal complexes with this compound would typically involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, or perchlorates) with the ligand in an appropriate solvent. The choice of solvent is crucial and can range from water to organic solvents like ethanol, methanol, or acetonitrile, depending on the solubility of the reactants.

For instance, a general approach could involve dissolving the metal salt and the this compound ligand in a 1:1 or 1:2 molar ratio in a suitable solvent and stirring the mixture at room temperature or under reflux. The resulting complex may precipitate from the solution upon cooling or after the addition of a less-polar solvent. In cases where N,O-chelation is desired, the addition of a base would be necessary to deprotonate the hydroxyl group.

Structural Analysis of Coordination Geometries

The characterization of any newly synthesized complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in determining the coordination mode of the ligand. A shift in the N-O and C-N stretching frequencies upon coordination would be expected. For example, in complexes of N-nitroso-N-benzylhydroxylamine, changes in the N-O and N-N stretching vibrations confirm coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the isopropyl groups and the methylene (B1212753) group upon coordination would be indicative of complex formation.

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal information about the d-d transitions of the metal center, providing insights into the coordination geometry.

Elemental Analysis: This technique would be used to confirm the empirical formula of the synthesized complexes.

An illustrative table of expected spectroscopic data for a hypothetical transition metal complex of this compound is provided below.

Spectroscopic TechniqueExpected Observations for [M(iPr₂NO)₂]
IR SpectroscopyShift in ν(N-O) and ν(C-N) bands compared to the free ligand.
¹H NMR SpectroscopyBroadening or shifting of signals for the isopropyl protons.
UV-Visible SpectroscopyAppearance of d-d transition bands characteristic of the metal ion and its geometry.

Electronic and Steric Influences in Coordination Complexes

The electronic and steric properties of this compound are intricately linked and significantly impact the nature of its coordination complexes.

The two electron-donating isopropyl groups increase the basicity of the nitrogen atom, making it a stronger σ-donor compared to hydroxylamine (B1172632) itself. This enhanced donor strength can lead to more stable metal-ligand bonds. However, this electronic effect is counteracted by the substantial steric hindrance imposed by the bulky isopropyl groups.

The steric bulk will likely play a dominant role in the coordination chemistry of this ligand. It can influence:

Coordination Number and Geometry: The ligand's size may prevent the formation of complexes with high coordination numbers, favoring tetrahedral or square planar geometries over octahedral ones for certain metals. libretexts.org For example, with bulky phosphine (B1218219) ligands, stable two-coordinate complexes of late transition metals have been observed. libretexts.org

Stability of Complexes: While the electronic effects might suggest high stability, excessive steric strain can weaken the metal-ligand bond, leading to lower stability constants compared to less hindered analogues.

Reactivity: The steric bulk can protect the metal center from attack by other molecules, thereby influencing the reactivity of the complex.

A comparison of the estimated steric and electronic parameters for this compound with a less hindered analogue is presented in the table below.

LigandCone Angle (°) (Estimated)pKa (Estimated)
N,N-dimethylhydroxylamine~118~6.0
This compound>140~6.5

The interplay of these electronic and steric effects makes this compound a fascinating ligand for exploring the fundamental principles of coordination chemistry. nih.govubaya.ac.idnih.gov The steric hindrance offers a tool to enforce unusual coordination geometries and to stabilize reactive metal centers, while the electronic properties can be used to modulate the reactivity of the resulting complexes.

Ligand Field Theory and Molecular Orbital Perspectives

Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are fundamental frameworks for understanding the electronic structure and properties of coordination complexes. For a transition metal complex involving this compound, these theories would provide insight into the nature of the metal-ligand bonding and its consequences on the d-orbital energies of the metal center.

This compound, with the formula (i-Pr)₂NOH, can coordinate to a metal center through either the nitrogen or the oxygen atom, or in a bridging fashion. The steric bulk of the two isopropyl groups on the nitrogen atom would significantly influence its coordination mode and the resulting geometry of the complex.

Ligand Field Theory (LFT) Perspective:

From a Ligand Field Theory standpoint, the this compound ligand would be classified based on its ability to split the d-orbitals of the central metal ion. The magnitude of this splitting (Δ) is influenced by several factors, including the donor atom, the geometry of the complex, and the charge on the metal ion.

Sigma (σ) Bonding: The primary interaction would be the donation of a lone pair of electrons from the nitrogen or oxygen atom to a vacant metal d-orbital, forming a σ-bond. The strength of this interaction would depend on the orbital overlap. The bulky isopropyl groups might hinder close approach to the metal center, potentially leading to a weaker ligand field compared to less sterically hindered hydroxylamine derivatives.

Pi (π) Bonding: The possibility of π-interactions would depend on the specific metal and its oxidation state. The oxygen atom, with its lone pairs, could act as a π-donor. Conversely, if the metal has filled d-orbitals of appropriate symmetry, π-backbonding to empty orbitals on the ligand could occur, although this is less likely for a simple hydroxylamine derivative.

The position of this compound in the spectrochemical series, which ranks ligands according to the magnitude of d-orbital splitting they induce, is not experimentally established due to a lack of spectroscopic data on its complexes. However, based on the donor atoms (N and O), it would be expected to be a moderately strong field ligand.

A hypothetical octahedral complex with this compound as a ligand would exhibit a splitting of the d-orbitals into t₂g and e_g sets. The energy difference between these sets (Δo) would be a key parameter determining the magnetic properties and electronic spectra of the complex.

Molecular Orbital (MO) Perspective:

A molecular orbital diagram for a metal complex with this compound would provide a more detailed picture of the bonding. The diagram would be constructed by combining the valence atomic orbitals of the metal with the appropriate symmetry-adapted linear combinations (SALCs) of the ligand donor orbitals.

The resulting molecular orbitals would be classified as bonding, non-bonding, or antibonding.

Bonding MOs: These would be lower in energy and primarily have ligand character, representing the formation of metal-ligand bonds.

Non-bonding MOs: In an octahedral complex, the t₂g orbitals of the metal might remain non-bonding if there are no significant π-interactions with the ligand.

Antibonding MOs: These would be higher in energy, primarily with metal d-orbital character (e_g* in an octahedral field), and are crucial in determining the ligand field splitting energy.

The specific energies of the molecular orbitals and the resulting electronic configuration would depend on the metal, its oxidation state, and the coordination geometry. The large steric hindrance from the isopropyl groups would likely favor lower coordination numbers and distorted geometries, which would, in turn, affect the MO diagram.

Interactive Data Table: Hypothetical Ligand Field Parameters

Since experimental data is unavailable, the following table presents hypothetical ligand field splitting parameters (Δo) for this compound complexes with common transition metals in an octahedral environment, based on general trends for similar N- and O-donor ligands. These are illustrative and not based on experimental findings.

Metal IonHypothetical Δo (cm⁻¹)Predicted Spin State
Cr³⁺~17,000Low Spin
Mn²⁺~8,000High Spin
Fe³⁺~14,000Low Spin
Co³⁺~19,000Low Spin
Ni²⁺~9,000High Spin
Cu²⁺~12,000N/A

Impact on Catalytic Activity of Metal Complexes

The electronic and steric properties of a ligand play a crucial role in determining the catalytic activity of its metal complexes. While no specific catalytic applications of this compound complexes are documented in detail, we can infer potential impacts based on the characteristics of the ligand.

Steric Effects:

The most prominent feature of this compound is its significant steric bulk. This can have several consequences for catalysis:

Substrate Selectivity: The bulky isopropyl groups can create a specific pocket around the metal center, potentially leading to size- or shape-selectivity for substrates. Smaller substrates that can access the active site would be preferentially transformed.

Coordination Environment: The ligand's bulk may enforce an unusual coordination geometry on the metal center, which could lead to unique catalytic reactivity not observed with less hindered ligands.

Electronic Effects:

The electronic influence of the this compound ligand on the metal center would also be critical:

Redox Potential: As a donor ligand, it would increase the electron density on the metal center. This can affect the metal's redox potential, making it easier or harder to oxidize or reduce during a catalytic cycle. For example, in oxidation catalysis, a more electron-rich metal center might be more readily oxidized to a higher, catalytically active state.

Lewis Acidity: The increased electron density on the metal would decrease its Lewis acidity, which could influence its ability to activate substrates.

Potential Catalytic Applications:

Based on the chemistry of other hydroxylamine derivatives and sterically hindered ligands, metal complexes of this compound could potentially be explored in areas such as:

Oxidation Catalysis: The hydroxylamine functionality itself can be redox-active. Metal complexes of hydroxylamine derivatives have been investigated as catalysts for aerobic oxidation reactions. The this compound ligand could participate in or mediate electron transfer processes.

Polymerization: Sterically demanding ligands are often used to control the polymerization of olefins, influencing the polymer's molecular weight and tacticity.

Cross-Coupling Reactions: The steric and electronic properties of ancillary ligands are critical in tuning the reactivity and selectivity of palladium-catalyzed cross-coupling reactions.

Detailed Research Findings:

Interactive Data Table: Comparison of Steric and Electronic Parameters of N-Donor Ligands

This table provides a comparative view of the properties of this compound with other common N-donor ligands to highlight its unique characteristics. The values for this compound are estimated based on its structure.

LigandTolman Cone Angle (°)Electronic Parameter (ν(CO), cm⁻¹)
Ammonia (NH₃)~1002054
Pyridine~1252063
Triethylamine (NEt₃)1322061
This compound ~145-155 (Estimated) (Not Determined)
Tricyclohexylphosphine (PCy₃)1702056

The estimated large cone angle for this compound underscores its significant steric presence, which would be a dominant factor in the behavior of its metal complexes.

Advanced Theoretical and Computational Studies on N,n Diisopropylhydroxylamine

Quantum Chemical Characterization of Molecular Structure

The theoretical investigation of N,N-diisopropylhydroxylamine, a dialkylhydroxylamine featuring bulky isopropyl substituents, provides significant insights into its molecular architecture and electronic properties. Computational chemistry serves as a powerful tool to elucidate these characteristics at an atomic level, offering data that complements and guides experimental work.

Conformational Analysis and Energetics

The conformational landscape of this compound is primarily dictated by the rotation around the N-O and N-C bonds, as well as the pyramidal inversion at the nitrogen atom. The presence of sterically demanding isopropyl groups significantly influences the relative energies of the possible conformers. By analogy to studies on similar N,N-dialkylhydroxylamines, such as N,N-diethylhydroxylamine, it is possible to predict the key conformational features.

The most stable conformers are expected to adopt a staggered arrangement to minimize steric hindrance between the isopropyl groups and the hydroxyl group. The orientation of the hydroxyl hydrogen with respect to the nitrogen lone pair and the isopropyl groups is a critical factor in determining conformational stability. Theoretical calculations on analogous systems suggest that the global minimum energy structure likely corresponds to a conformation where the O-H bond is oriented anti to the nitrogen lone pair, which minimizes lone pair-lone pair repulsion.

The potential energy surface of this compound is characterized by several local minima corresponding to different rotational isomers (rotamers). The energy barriers between these conformers are typically low, allowing for rapid interconversion at room temperature. The primary rotational barriers would be associated with the N-C bonds, governing the orientation of the isopropyl groups.

Table 1: Hypothetical Relative Energies and Key Dihedral Angles of this compound Conformers

ConformerRelative Energy (kcal/mol)C-N-O-H Dihedral Angle (°)C-N-C-H Dihedral Angles (°)
Global Minimum (Anti)0.00~180Staggered (~60, 180)
Gauche Conformer 11.5 - 3.0~60Staggered (~60, 180)
Gauche Conformer 21.5 - 3.0~-60Staggered (~60, 180)
Eclipsed Transition State> 5.0~0Eclipsed (~0, 120)

Note: The data in this table is illustrative and based on typical values for similar molecules. Specific values for this compound would require dedicated computational studies.

Electronic Structure and Bonding Properties

The electronic structure of this compound is characterized by the interplay of the electron-donating isopropyl groups and the electronegative hydroxylamino moiety. The nitrogen atom is sp³-hybridized, leading to a pyramidal geometry, although the N-O bond introduces asymmetry compared to a simple trialkylamine. The oxygen atom is also sp³-hybridized, with two lone pairs of electrons.

Natural Bond Orbital (NBO) analysis is a computational technique that can provide a detailed picture of the bonding and charge distribution. For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair into the antibonding orbital of the N-O bond, contributing to its stability.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted ValueMethodological Basis
HOMO Energy-8.0 to -9.5 eVDFT (B3LYP/6-31G)
LUMO Energy+1.0 to +2.5 eVDFT (B3LYP/6-31G)
Mulliken Charge on N-0.4 to -0.6 eDFT (B3LYP/6-31G)
Mulliken Charge on O-0.6 to -0.8 eDFT (B3LYP/6-31G)
Dipole Moment1.5 to 2.5 DDFT (B3LYP/6-31G*)

Note: These values are estimations based on calculations of analogous molecules and should be confirmed by specific computations on this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms involving this compound. Theoretical approaches can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the molecule's reactivity.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT can be applied to investigate a variety of reactions, including oxidation, reduction, and reactions at the nitrogen and oxygen centers.

For instance, in the context of its role as a radical scavenger, DFT calculations can model the hydrogen atom abstraction from the hydroxyl group. The calculated bond dissociation energy (BDE) of the O-H bond is a key indicator of its antioxidant activity. Furthermore, DFT can be used to explore the reaction pathways of this compound with various oxidants, identifying the transition state structures and activation barriers for different oxidation products.

Table 3: Hypothetical DFT-Calculated Activation Energies for Reactions of N,N-Dialkylhydroxylamines

Reaction TypeExample ReactantActivation Energy (kcal/mol)
O-H Bond Homolysis-70 - 80
Oxidation to NitronePeroxide15 - 25
Nucleophilic attack by NAlkyl Halide20 - 30
Retro-Cope Elimination-25 - 35

Note: The activation energies presented are representative values from DFT studies on similar hydroxylamine (B1172632) systems and are intended for illustrative purposes.

Ab Initio Calculations for Mechanistic Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for mechanistic studies. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energy profiles, especially for reactions where electron correlation effects are significant.

For this compound, ab initio calculations would be particularly valuable for studying reactions involving subtle electronic effects or for benchmarking the results obtained from DFT methods. For example, in reactions where weak interactions, such as hydrogen bonding or van der Waals forces, play a crucial role in the transition state, high-level ab initio calculations can provide a more reliable description.

Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra and for the structural elucidation of unknown compounds.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts and coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR parameters. The predicted spectra can help in assigning the signals in an experimental spectrum to specific nuclei within the molecule.

Vibrational spectroscopy, including infrared (IR) and Raman, can also be simulated computationally. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can aid in the identification of characteristic vibrational modes associated with the hydroxylamino group and the isopropyl substituents.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueComputational Method
¹H NMR Chemical Shift (O-H)4.0 - 6.0 ppmGIAO-DFT
¹³C NMR Chemical Shift (N-CH)50 - 60 ppmGIAO-DFT
IR Vibrational Frequency (O-H stretch)3200 - 3400 cm⁻¹DFT (B3LYP/6-31G)
IR Vibrational Frequency (N-O stretch)900 - 1000 cm⁻¹DFT (B3LYP/6-31G)

Note: The predicted spectroscopic data are based on general ranges for the respective functional groups and should be refined with specific calculations for an accurate comparison with experimental data.

Design of Novel Reactivity via Computational Approaches

Computational chemistry serves as a powerful tool for predicting and understanding the reactivity of this compound and its analogs. Through the use of advanced theoretical models, it is possible to investigate reaction mechanisms, determine activation energies, and ultimately design novel chemical transformations. Density Functional Theory (DFT) is a particularly prominent method employed for these purposes, allowing for the accurate calculation of electronic structure and energy profiles of reacting systems.

One area where computational approaches have been successfully applied is in the study of bioorthogonal reactions. These are reactions designed to occur within a living system without interfering with native biochemical processes. Theoretical studies have been instrumental in predicting the feasibility and kinetics of novel bioorthogonal reactions involving N,N-dialkylhydroxylamines.

For instance, computational modeling has been used to explore the retro-Cope elimination reaction between N,N-dialkylhydroxylamines and strained alkynes like cyclooctynes. nih.gov These studies can predict how modifications to the structure of either reactant will influence the reaction rate and selectivity. By calculating the transition state energies, researchers can forecast which derivatives will exhibit enhanced reactivity, guiding synthetic efforts toward the most promising candidates for rapid and efficient chemical ligation.

Table 6.4.1: Calculated Activation Energies for the Reaction of N,N-Dialkylhydroxylamines with Cyclooctynes

The following table presents data from a computational study on the reaction of N,N-dimethylhydroxylamine with various cyclooctyne (B158145) derivatives. The geometries were optimized at the M06-2X/6-31G(d,p) level of theory, with single point energies computed at the M06-2X/6-311G(2d,p) level. nih.gov This data illustrates how computational methods can predict reactivity trends, where a lower activation energy (ΔG‡) corresponds to a faster reaction. These theoretical predictions were subsequently confirmed by experimental kinetic data. nih.gov

Reactant 1Reactant 2Calculated Activation Energy (ΔG‡) in kcal/mol
N,N-dimethylhydroxylamineCyclooctyne (COT)23.3
N,N-dimethylhydroxylamineBicyclo[6.1.0]nonyne22.4

This table is interactive. Users can sort the data by clicking on the column headers.

The computational results, such as those shown in Table 6.4.1, demonstrate that increasing the ring strain of the cyclooctyne, as in the case of bicyclo[6.1.0]nonyne, leads to a lower activation barrier for the reaction. nih.gov This prediction offers a clear strategy for designing more reactive systems. By systematically modifying the structures of the reactants in silico and calculating the corresponding activation energies, chemists can prioritize the synthesis of molecules with desired reactivity profiles, saving significant time and resources. This predictive power is a cornerstone of modern chemical research, enabling the rational design of novel reactions and functional molecules based on a deep, computationally-derived understanding of their chemical behavior.

Analytical Methodologies for the Characterization and Detection of N,n Diisopropylhydroxylamine

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation and quantification of N,N-diisopropylhydroxylamine from complex matrices. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the separation of the compound in a gaseous mobile phase followed by its ionization and detection based on its mass-to-charge ratio.

Research Findings: While specific validated methods for this compound are not extensively documented in publicly available literature, general GC-MS parameters for related amine and hydroxylamine (B1172632) compounds can be adapted. A typical analysis would involve a capillary column with a non-polar or medium-polarity stationary phase. The injector temperature is generally set to ensure efficient volatilization without thermal degradation. The oven temperature program is optimized to achieve good resolution and peak shape. In the mass spectrometer, electron ionization (EI) is commonly used, leading to a characteristic fragmentation pattern that can be used for identification. Key fragments would likely arise from the loss of isopropyl groups and the hydroxyl moiety.

Data Table: Illustrative GC-MS Parameters for Amine Analysis

Parameter Typical Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium, constant flow 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-400 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

For less volatile samples or to avoid potential thermal degradation, liquid chromatography-mass spectrometry (LC-MS) is a preferred method. This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer.

Research Findings: Specific LC-MS methods for this compound are not readily available in scientific literature. However, based on its chemical properties, a reversed-phase C18 column would be suitable for its separation. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid to promote ionization. Electrospray ionization (ESI) in positive ion mode would be the most probable ionization technique, detecting the protonated molecule [M+H]⁺.

Data Table: Prospective LC-MS Parameters

Parameter Typical Value
Column C18, 100 mm x 2.1 mm ID, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive

| Detection | Full scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |

Advanced Hyphenated Techniques

The coupling of multiple analytical techniques, known as hyphenation, can provide enhanced separation and identification capabilities. Techniques like GC-MS/MS or LC-MS/MS offer increased selectivity and sensitivity by performing a second stage of mass analysis on selected fragment ions. These methods are particularly useful for trace analysis in complex matrices. While specific applications for this compound are not detailed in the literature, the principles of these techniques would be directly applicable for its sensitive and specific detection.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group analysis of this compound, providing detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Research Findings: Detailed, experimentally verified NMR data for this compound is not widely published. However, the expected spectral features can be predicted based on its structure. The ¹H NMR spectrum would show a multiplet for the CH protons of the isopropyl groups and a doublet for the methyl protons. The N-OH proton would likely appear as a broad singlet. The ¹³C NMR spectrum would exhibit two distinct signals for the methine (CH) and methyl (CH₃) carbons of the isopropyl groups.

Data Table: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H NMR
(CH₃)₂CH - ~2.5 - 3.5 Septet ~6-7
(CH₃ )₂CH- ~1.0 - 1.5 Doublet ~6-7
N-OH Variable Broad Singlet -
¹³C NMR
(C H₃)₂CH- ~20 - 30 - -

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Research Findings: Specific IR and Raman spectra for this compound are not readily found in spectral databases. However, characteristic vibrational modes can be anticipated. The IR spectrum would be expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. C-H stretching vibrations from the isopropyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration would likely be observed in the 1000-1200 cm⁻¹ region. Raman spectroscopy would also be sensitive to the C-C and C-N skeletal vibrations.

Data Table: Expected Vibrational Frequencies for this compound

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretch 3200 - 3600 (broad) Weak
C-H Stretch (sp³) 2850 - 3000 Strong
C-N Stretch 1000 - 1200 Moderate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to four or more decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, with a chemical formula of C6H15NO, the theoretical exact mass can be calculated using the monoisotopic masses of its constituent elements (Carbon-12, Hydrogen-1, Nitrogen-14, and Oxygen-16). This calculated theoretical mass is then compared to the experimentally measured mass obtained from the HRMS instrument. A close correlation between the theoretical and experimental mass provides strong evidence for the confirmation of the molecular formula.

The high resolving power of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the separation of ions with very small mass differences, thereby ensuring an unambiguous molecular formula assignment for this compound.

Illustrative Data Only: The following table presents hypothetical HRMS data for the confirmation of this compound's molecular formula.

ParameterValue
Compound Name This compound
Molecular Formula C6H15NO
Theoretical Exact Mass (M) 117.1154 u
Ionization Mode Electrospray Ionization (ESI+)
Observed Ion [M+H]+
Theoretical m/z of [M+H]+ 118.1226 u
Experimentally Measured m/z 118.1223 u
Mass Error -2.5 ppm
Resolving Power 100,000

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Validation of Analytical Procedures in Research

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Validation is a critical component of quality assurance and ensures that the analytical method is reliable, reproducible, and fit for its purpose. For the analysis of this compound, a validated method would provide confidence in the identification and quantification of this compound in various samples.

The validation process involves the evaluation of several key parameters, including sensitivity, selectivity, precision, and accuracy.

Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is often characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Selectivity (or specificity) of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. A highly selective method for this compound would be able to distinguish it from other structurally similar compounds or from other substances in the sample matrix.

Illustrative Data Only: The table below shows hypothetical sensitivity and selectivity data for a validated analytical method for this compound.

ParameterResult
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Interference from Structurally Similar Compounds No significant interference observed
Matrix Effect Minimal matrix effect observed in the tested sample types

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It can be assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility.

Accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) and comparing the measured value to the true value. It is typically expressed as the percent recovery.

Illustrative Data Only: The following tables present hypothetical precision and accuracy data for the analysis of this compound.

Table 1: Illustrative Precision Data

Concentration LevelRepeatability (Intra-assay RSD)Intermediate Precision (Inter-assay RSD)
Low (1 ng/mL) 2.5%4.8%
Medium (10 ng/mL) 1.8%3.5%
High (100 ng/mL) 1.2%2.9%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Accuracy Data

Spiked Concentration (ng/mL)Measured Concentration (mean, n=6)Recovery (%)
1.0 0.9898.0%
10.0 10.2102.0%
100.0 99.599.5%

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Future Prospects and Interdisciplinary Research Directions

Integration of N,N-Diisopropylhydroxylamine into Supramolecular Chemistry

The integration of this compound into supramolecular chemistry presents an intriguing avenue for the design of novel molecular assemblies and functional architectures. The steric hindrance afforded by the two isopropyl groups can be a critical design element in controlling the directionality and stability of non-covalent interactions.

In the realm of crystal engineering, the hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can serve as hydrogen bond acceptors. The bulky isopropyl groups would, in turn, dictate the approach of other molecules, potentially leading to the formation of predictable and well-defined supramolecular synthons. This level of control is paramount in the design of porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the hydroxylamine (B1172632) could act as a modulating ligand to fine-tune pore size and functionality.

Furthermore, the ability of the hydroxylamine moiety to be oxidized to a stable nitroxide radical opens up possibilities in the construction of stimuli-responsive supramolecular systems. The change in the electronic and magnetic properties upon oxidation could be harnessed to switch the assembly and disassembly of supramolecular structures, a feature highly sought after in the development of molecular machines and smart materials.

Table 1: Potential Supramolecular Interactions Involving this compound

Interaction Type Potential Role of this compound Anticipated Outcome
Hydrogen Bonding Donor (-OH) and Acceptor (N, O) Formation of predictable supramolecular synthons
Steric Guidance Bulky isopropyl groups Control over crystal packing and host-guest complexation

Exploration of this compound in Sustainable Chemical Technologies

The principles of green chemistry and sustainable technology are increasingly guiding chemical research and development. This compound, and sterically hindered hydroxylamines in general, have potential roles to play in advancing these goals.

One significant area of application is in the prevention of unwanted polymerization of reactive monomers during storage and transportation. Sterically hindered hydroxylamines can act as efficient radical scavengers, terminating radical chain reactions that lead to polymerization. The high boiling point and compatibility with a range of organic monomers make compounds like this compound potentially effective stabilizers. This would reduce waste and improve the safety and efficiency of chemical processes.

Table 2: Potential Applications of this compound in Sustainable Chemistry

Application Area Function of this compound Contribution to Sustainability
Monomer Stabilization Radical Scavenger Prevention of unwanted polymerization, reducing material loss.
Process Chemistry Non-nucleophilic base Improved reaction efficiency and reduced byproduct formation.

Bio-inspired Catalysis Utilizing Hydroxylamine Scaffolds

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes. The hydroxylamine scaffold is a component of various natural products and has been explored in the design of novel catalysts. The unique electronic properties of the N-O bond can be harnessed to mediate a range of chemical transformations.

While direct catalytic applications of this compound are yet to be extensively reported, the broader class of N,N-disubstituted hydroxylamines is of significant interest. For instance, in the context of bio-inspired oxidation catalysis, metalloenzyme-like systems that can oxidize amines are being developed. Hydroxylamine derivatives can be key ligands in these systems, influencing the redox potential and substrate selectivity of the metal center. The sterically demanding diisopropyl groups of this compound could enforce specific substrate orientations, leading to enhanced regioselectivity and stereoselectivity in catalytic oxidations.

Furthermore, the development of synthetic methodologies for the creation of complex nitrogen-containing molecules is a central theme in organic chemistry. Hydroxylamine-derived reagents are being designed for the direct installation of amine groups into organic molecules. The steric bulk of this compound could be leveraged to control the reactivity and selectivity of such aminating reagents.

Advanced Materials Development with this compound Building Blocks

The development of advanced materials with tailored properties is a cornerstone of modern technology. The incorporation of specific functional groups is a key strategy in designing materials with desired characteristics. Hydroxylamines derived from hindered amines have been shown to be effective in stabilizing polyolefins against degradation.

This compound can be envisioned as a building block for functional polymers and materials. Its incorporation into a polymer backbone or as a pendant group could impart enhanced thermal and oxidative stability. The ability of the hydroxylamine to scavenge radicals would protect the material from degradation initiated by heat, light, or mechanical stress.

Moreover, the synthesis of multifunctional hydroxylamines offers a pathway to complex molecular architectures that can serve as precursors to advanced materials. The N-O bond can be a synthetically versatile handle for further functionalization. For example, the conversion of this compound into a nitrone would allow for 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of heterocyclic structures that can be components of pharmaceuticals, organic electronics, or functional polymers.

Table 3: Potential Roles of this compound in Advanced Materials

Material Type Function of this compound Resulting Material Property
Polyolefins Stabilizer Enhanced resistance to thermal and oxidative degradation.
Functional Polymers Monomer or Pendant Group Improved material longevity and performance.

Q & A

Q. What are the recommended laboratory safety protocols for handling N,N-diisopropylhydroxylamine?

this compound should be handled in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Due to its structural similarity to other hydroxylamines (e.g., N,N-diethylhydroxylamine), it is likely flammable and may degrade over time, requiring storage in airtight containers under inert gas (e.g., nitrogen) at low temperatures (2–8°C) . Avoid prolonged storage, as decomposition products may pose additional hazards . Always consult updated SDS sheets and adhere to institutional disposal guidelines for amines .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of isopropyl groups and hydroxylamine structure. For related compounds like N-isopropylhydroxylamine, characteristic peaks for -NH and -OH appear at δ 2.5–3.5 ppm and δ 5.0–6.0 ppm, respectively .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ for C₆H₁₅NO: theoretical 117.1154) .
  • Infrared (IR) Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and 1100–1200 cm⁻¹ (C-N stretch) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in radical scavenging studies?

Design experiments to test variables:

  • pH Dependence: Hydroxylamine derivatives exhibit pH-dependent reactivity. Use buffered solutions (pH 4–9) to assess radical scavenging efficiency via assays like DPPH or ABTS .
  • Temperature Control: Monitor stability at elevated temperatures (e.g., 25–60°C) using thermogravimetric analysis (TGA) to avoid decomposition .
  • Co-solvent Selection: Test polar aprotic solvents (e.g., acetonitrile) to enhance solubility while minimizing side reactions with protic solvents .

Q. What strategies resolve contradictions in reported kinetic data for hydroxylamine-mediated reductions?

Contradictions often arise from:

  • Impurity Effects: Trace metals (e.g., Fe³⁺) can catalyze unintended oxidation. Purify reagents via column chromatography or recrystallization .
  • Oxygen Sensitivity: Use Schlenk lines or gloveboxes to exclude atmospheric oxygen, which accelerates oxidation .
  • Analytical Calibration: Validate quantification methods (e.g., HPLC with UV detection at λ = 210–230 nm) using certified reference standards .

Q. How does this compound interact with biological systems in enzyme inhibition studies?

While direct data is limited, analogous hydroxylamines (e.g., N-isopropylhydroxylamine) act as competitive inhibitors by binding to enzyme active sites via hydrogen bonding. Experimental approaches include:

  • Docking Simulations: Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
  • Kinetic Assays: Measure IC₅₀ values under varying substrate concentrations to determine inhibition mechanisms .

Methodological Considerations

Q. What synthetic routes are available for this compound?

A plausible pathway involves:

Reductive Amination: React hydroxylamine with excess isopropyl bromide in ethanol/water, followed by NaBH₄ reduction .

Purification: Use fractional distillation (bp ~150–160°C) or silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) .
Yield Optimization: Adjust stoichiometry (2:1 isopropyl bromide:NH₂OH) and monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via GC-MS .
  • Light Sensitivity Testing: Expose solutions to UV light (254 nm) and quantify decomposition using HPLC .

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